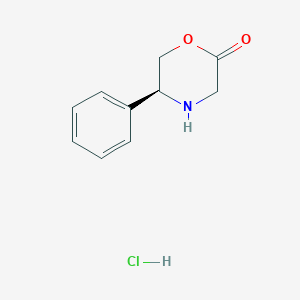

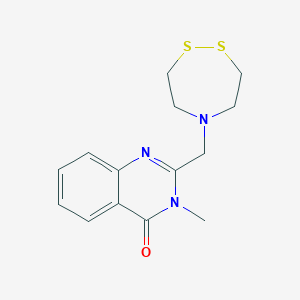

![molecular formula C25H21ClN2S B2552305 1-烯丙基-2-[(2-氯苄基)硫代]-4,5-二苯基-1H-咪唑 CAS No. 339277-48-4](/img/structure/B2552305.png)

1-烯丙基-2-[(2-氯苄基)硫代]-4,5-二苯基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole belongs to the class of 1,2,4,5-tetrasubstituted imidazoles, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related imidazole derivatives and their synthesis, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related 1,2,4,5-tetrasubstituted imidazoles has been reported to involve a one-pot, four-component reaction. This reaction typically includes 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. The process is carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst, which affords the target compounds in excellent yields . Although the exact synthesis of 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is not detailed, it is likely that a similar synthetic approach could be employed, with appropriate substitutions for the side chains.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The specific substituents at various positions on the ring define the properties and reactivity of the compound. In the case of 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, the presence of a 2-chlorobenzylsulfanyl group and diphenyl substituents would influence its electronic and steric properties .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and substitution. For instance, alkylation of imidazole methanethiols with alkyl halides can lead to substituted imidazoles . Oxidation reactions, such as those with potassium permanganate, can convert sulfanyl groups to sulfones, altering the compound's chemical behavior . These reactions are crucial for modifying the structure and enhancing the biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a sulfanyl group can increase lipophilicity, which may affect the compound's ability to interact with biological membranes . The electronic properties of the imidazole ring and its substituents also play a role in the compound's acidity and basicity, which are important for its interactions with biological targets.

Relevant Case Studies

The provided papers do not mention specific case studies involving 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole. However, related imidazole derivatives have been evaluated for their local anesthetic effects, showing considerable activity and minimal toxicity in animal models . Additionally, some imidazole derivatives have demonstrated strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range . These findings suggest that the compound may also possess significant biological activities, warranting further investigation.

科学研究应用

抗氧化能力测定应用

如上所述,咪唑衍生物可能参与抗氧化能力测定。ABTS/PP脱色测定法是一种确定抗氧化能力的方法,这可能与研究具有类似结构的化合物的抗氧化特性相关(Ilyasov 等,2020)。

抗菌活性

咪唑衍生物以其广谱抗菌活性而闻名。此类化合物已被研究其对皮肤真菌、酵母菌和一些革兰氏阳性菌的功效。对磺康唑等物质的研究突出了咪唑衍生物在治疗浅表皮肤真菌病中的抗菌潜力(Benfield 和 Clissold,1988)。

抗肿瘤活性

咪唑衍生物也因其抗肿瘤活性而被探索。咪唑的双(2-氯乙基)氨基衍生物及其相关化合物已被评审其在新抗肿瘤药物开发中的潜力。这包括合成和生物学特性评估,突出了这些化合物在癌症研究中的广泛应用(Iradyan 等,2009)。

化学研究中的合成和转化

咪唑衍生物的合成和转化对于它们在科学研究中的应用至关重要。对包括咪唑在内的 1,3-唑的 4-磷酸化衍生物的研究概述了它们的合成方法,并讨论了它们的化学和生物学特性。这类研究支持开发在各个科学领域具有潜在应用的新化合物(Abdurakhmanova 等,2018)。

缓蚀

咪唑及其衍生物已作为缓蚀剂被广泛研究。它们在这一领域的有效性归因于它们的分子结构,该结构允许它们牢固地吸附在金属表面上。对与咪唑密切相关的化合物咪唑啉的研究证明了这些化合物在保护金属免受腐蚀方面的应用,表明类似咪唑衍生物的潜在应用领域(Sriplai 和 Sombatmankhong,2023)。

未来方向

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole” and similar compounds may have potential applications in drug development in the future.

属性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h2-16H,1,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLUYGXTLEGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)